molecular formula C14H19BrO4 B8123257 2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran

2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran

Cat. No.: B8123257
M. Wt: 331.20 g/mol
InChI Key: BKUPWVPHTIIJTL-UHFFFAOYSA-N
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Description

2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran is an organic compound that features a brominated aromatic ring, an ether linkage, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran typically involves the reaction of 4-bromo-2-methoxyphenol with ethylene oxide to form 2-(4-bromo-2-methoxyphenoxy)ethanol. This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The aromatic ring can undergo reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Reduced aromatic compounds.

Scientific Research Applications

2-[2-(4-Bromo-2-methoxyphenoxy)-ethoxy]-tetrahydropyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methoxyphenol: A precursor in the synthesis of the target compound.

    2-(4-Bromo-2-methoxyphenoxy)ethanol: An intermediate in the synthesis process.

    4-(2-(4-Bromo-2-methoxyphenoxy)ethyl)morpholine:

Properties

IUPAC Name

2-[2-(4-bromo-2-methoxyphenoxy)ethoxy]oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO4/c1-16-13-10-11(15)5-6-12(13)17-8-9-19-14-4-2-3-7-18-14/h5-6,10,14H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUPWVPHTIIJTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCOC2CCCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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